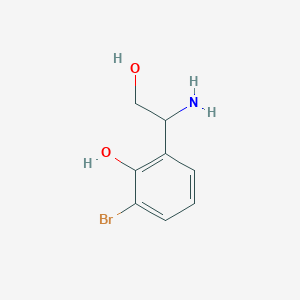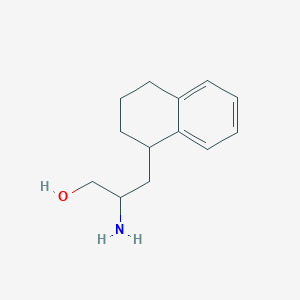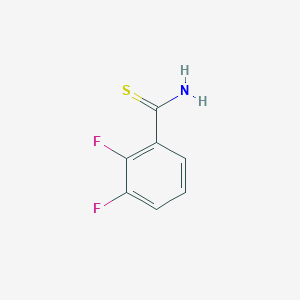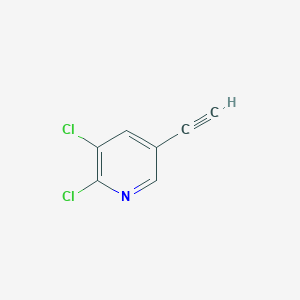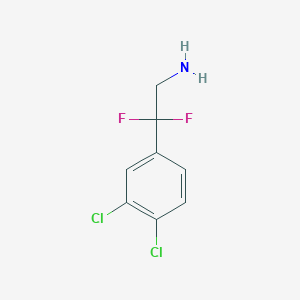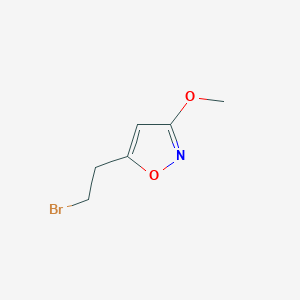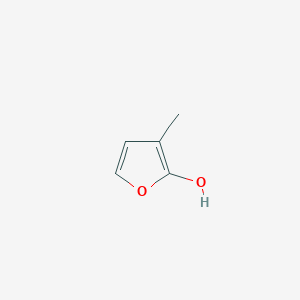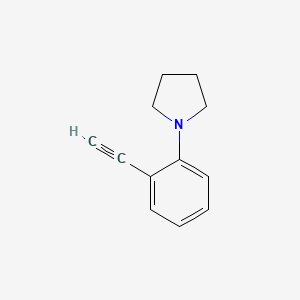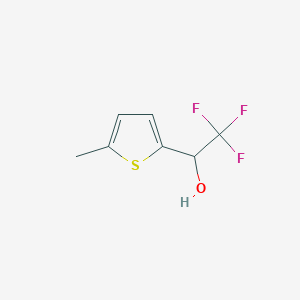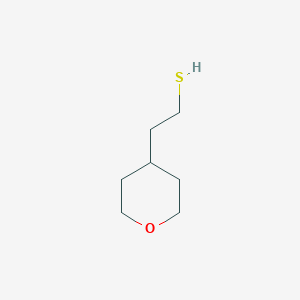![molecular formula C9H9BrN2O2 B13605724 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is a chemical compound with the molecular formula C9H9BrN2O2 It is a brominated derivative of the benzo[d][1,3]dioxole family, characterized by the presence of a bromine atom at the 8th position and a carboximidamide group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by the introduction of the carboximidamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The introduction of the carboximidamide group can be accomplished through the reaction of the brominated intermediate with cyanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with the removal of the bromine atom.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
科学研究应用
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carboximidamide group contributes to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a bromine atom at the 6th position instead of the 8th position.
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A compound with a carbaldehyde group instead of a carboximidamide group.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: A compound with a carboxylic acid group at the 5th position.
Uniqueness
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is unique due to the specific positioning of the bromine atom and the presence of the carboximidamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboximidamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H3,11,12) |
InChI 键 |
PSMQLYOKDAJUMK-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



